1-Oxa-8-azaspiro[5.5]undecane 1-Oxa-8-azaspiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.: 70399-19-8
VCID: VC3097175
InChI: InChI=1S/C9H17NO/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10H,1-8H2
SMILES: C1CCOC2(C1)CCCNC2
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

1-Oxa-8-azaspiro[5.5]undecane

CAS No.: 70399-19-8

Cat. No.: VC3097175

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

1-Oxa-8-azaspiro[5.5]undecane - 70399-19-8

Specification

CAS No. 70399-19-8
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-oxa-8-azaspiro[5.5]undecane
Standard InChI InChI=1S/C9H17NO/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10H,1-8H2
Standard InChI Key QHPMPGYFWNHQKR-UHFFFAOYSA-N
SMILES C1CCOC2(C1)CCCNC2
Canonical SMILES C1CCOC2(C1)CCCNC2

Introduction

Chemical Structure and Properties

1-Oxa-8-azaspiro[5.5]undecane (C₉H₁₇NO) is characterized by its unique spirocyclic structure containing two fused rings with a spiro carbon center. The compound has a molecular weight of approximately 155 Da and contains one oxygen atom (in the 1-position) and one nitrogen atom (in the 8-position) within its bicyclic framework . The compound is known by two CAS registry numbers: 70399-19-8 and 1215073-20-3, which may represent different registration entries for the same compound .

Structural Features

The distinctive feature of 1-oxa-8-azaspiro[5.5]undecane is its spirocyclic arrangement where two six-membered rings share a single carbon atom at their junction (the spiro carbon). One ring contains an oxygen atom (forming a tetrahydropyran-like structure), while the other incorporates a nitrogen atom (forming a piperidine-like structure) .

Physicochemical Properties

The key physicochemical properties of 1-oxa-8-azaspiro[5.5]undecane are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₁₇NO
Molecular Weight155 Da
LogP1
Heavy Atoms Count11
Rotatable Bond Count0
Number of Rings2
Carbon Bond Saturation (Fsp3)1
Polar Surface Area21 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Table 1: Physicochemical properties of 1-oxa-8-azaspiro[5.5]undecane

These properties contribute to the compound's drug-like characteristics. The LogP value of 1 suggests moderate lipophilicity, which is important for membrane permeability. The relatively small polar surface area (21 Ų) and the presence of both hydrogen bond acceptors and donors provide potential for interaction with biological targets .

Biological Activity and Pharmacological Applications

1-Oxa-8-azaspiro[5.5]undecane and its derivatives have demonstrated various biological activities that make them attractive candidates for pharmaceutical development. The key areas of research include receptor binding studies and potential therapeutic applications.

Receptor Interactions

Several derivatives of 1-oxa-8-azaspiro[5.5]undecane have been investigated for their interaction with important neuroreceptors:

  • Sigma (σ) Receptors: Structurally related compounds such as 1-oxa-8-azaspiro[4.5]decane derivatives have shown selective binding to σ₁ receptors, which are implicated in various neurological conditions including depression, anxiety, and neuropathic pain .

  • Opioid Receptors: Related structures like 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been studied as dual-action compounds that function as μ-opioid receptor agonists and σ₁ receptor antagonists, potentially offering pain relief with fewer side effects than traditional opioids .

Structure-Activity Relationships

Research on 1-oxa-8-azaspiro[5.5]undecane derivatives has yielded important insights into structure-activity relationships that guide the development of more potent and selective compounds.

Key Structural Features Affecting Activity

Studies of related compounds suggest that several structural elements are important for biological activity:

  • Nitrogen Position: The position of the nitrogen atom within the spirocyclic system significantly affects receptor binding affinity and selectivity. Compounds with nitrogen at different positions (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane vs. 1-oxa-8-azaspiro[5.5]undecane) target different receptors or exhibit different binding profiles .

  • Ring Size: The ring size in these spirocyclic systems influences receptor interactions. Compounds with different ring configurations (e.g., 1-oxa-8-azaspiro[4.5]decane vs. 1-oxa-8-azaspiro[5.5]undecane) show varying affinities for target receptors .

  • Substituents: The addition of specific functional groups, such as aryl groups at position 4 or nitrile groups at position 7, can dramatically alter pharmacological properties and receptor selectivity .

Pharmacophore Models

Research on related spirocyclic compounds has led to the development of pharmacophore models that help explain their interaction with biological targets. These models typically include:

  • Basic nitrogen atom (proton acceptor)

  • Hydrophobic regions

  • Hydrogen bond acceptors/donors

For dual-acting compounds targeting both opioid and sigma receptors, merged pharmacophore models have been developed that incorporate the essential features for binding to both receptor types .

Related Compounds and Derivatives

Several important derivatives and structural analogs of 1-oxa-8-azaspiro[5.5]undecane have been reported in the literature, each with distinct properties and potential applications.

Positional Isomers

The placement of oxygen and nitrogen atoms within the spirocyclic framework creates different isomers with varying properties:

  • 8-Oxa-1-azaspiro[5.5]undecane: This positional isomer (CAS: 867178-17-4) has the nitrogen and oxygen positions reversed compared to 1-oxa-8-azaspiro[5.5]undecane. While sharing the same molecular formula (C₉H₁₇NO) and similar molecular weight (155.24 g/mol), its biological properties may differ significantly due to the altered spatial arrangement of the heteroatoms .

  • 1-Oxa-8-azaspiro[4.5]decane: This related compound features a five-membered oxacyclic ring fused to a six-membered azacyclic ring through a spiro connection. It has been investigated as a σ₁ receptor ligand with potential applications in brain imaging .

Functionalized Derivatives

Various functionalized derivatives have been synthesized to enhance specific properties:

  • 1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride: This derivative (CAS: 1795304-57-2) incorporates a nitrile group at position 7 and exists as a hydrochloride salt. It has been studied for potential antimicrobial activity and serves as an important building block in medicinal chemistry.

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives: These compounds contain an additional nitrogen atom at position 4 and an aryl substituent. They have shown promise as dual μ-opioid receptor agonists and σ₁ receptor antagonists for pain treatment, potentially offering analgesia with reduced side effects compared to traditional opioids .

  • 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives: These compounds contain two oxygen atoms (at positions 1 and 5) and one nitrogen atom (at position 9). They have been investigated for their binding to σ₁ receptors .

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